molecular formula C8H3F7OS B14034992 1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B14034992
M. Wt: 280.16 g/mol
InChI Key: VEKCDAAOPWIYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated aromatic compound is treated with a nucleophile under specific conditions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents onto the aromatic ring .

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways and molecular processes. For example, the compound may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H

InChI Key

VEKCDAAOPWIYCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1SC(F)(F)F)F)F)OC(F)F

Origin of Product

United States

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